6-Phenoxynicotinic Acid

CAIII inhibition hyperlipidemia cancer

6-Phenoxynicotinic acid (6-PNA; C₁₂H₉NO₃; MW 215.20) is a heterocyclic aromatic ether belonging to the 6-substituted nicotinic acid class, characterized by a phenoxy group attached at the 6-position of the pyridine-3-carboxylic acid scaffold. It is classified by ChEBI as an aromatic ether.

Molecular Formula C12H9NO3
Molecular Weight 215.2 g/mol
CAS No. 51362-38-0
Cat. No. B1586460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Phenoxynicotinic Acid
CAS51362-38-0
Molecular FormulaC12H9NO3
Molecular Weight215.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=NC=C(C=C2)C(=O)O
InChIInChI=1S/C12H9NO3/c14-12(15)9-6-7-11(13-8-9)16-10-4-2-1-3-5-10/h1-8H,(H,14,15)
InChIKeyGFEUNYLQJDQNAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Phenoxynicotinic Acid (CAS 51362-38-0): A Differentiated 6-Substituted Nicotinic Acid Building Block for CAIII-Targeted Discovery and Agrochemical Synthesis


6-Phenoxynicotinic acid (6-PNA; C₁₂H₉NO₃; MW 215.20) is a heterocyclic aromatic ether belonging to the 6-substituted nicotinic acid class, characterized by a phenoxy group attached at the 6-position of the pyridine-3-carboxylic acid scaffold [1]. It is classified by ChEBI as an aromatic ether [2]. The compound is commercially available at 97–98% purity from major suppliers including Thermo Scientific Maybridge and Sigma-Aldrich, typically as a white to off-white crystalline solid with a melting point of 164 °C . Its structural features—a carboxylic acid for metal coordination, an ether oxygen as a hydrogen bond acceptor, and a terminal phenyl ring for hydrophobic/π-stacking interactions—confer a specific pharmacophore profile that distinguishes it from other 6-substituted nicotinic acid analogs.

Why 6-Phenoxynicotinic Acid Cannot Be Replaced by Generic 6-Substituted Nicotinic Acids in CAIII-Focused Programs


Within the 6-substituted nicotinic acid series, CAIII binding affinity is exquisitely sensitive to the nature of the 6-position substituent. The 6-phenoxy group delivers a Ki of 43.6 µM—the second most potent among 14 tested analogs—while the direct C–C linked 6-phenylnicotinic acid is 1.79-fold weaker (Ki = 78.1 µM) and the parent nicotinic acid is 5.7-fold weaker (Ki = 248.7 µM) [1]. Docking studies reveal that the ether oxygen of 6-PNA forms a specific hydrogen bond with ARG67 that is geometrically impossible for 6-phenylnicotinic acid, while the phenoxy ring engages in π–π stacking with PHE198 [1]. Replacing the 6-phenoxy substituent with chloro (Ki = 91.5 µM), morpholino (Ki = 214.2 µM), or trifluoroethoxy (Ki = 221.9 µM) groups results in progressive loss of potency, confirming that simple in-class interchange without consideration of these specific binding interactions will compromise target engagement [1].

Quantitative Differentiation Evidence: 6-Phenoxynicotinic Acid vs. Closest Analogs


CAIII Binding Affinity: 6-Phenoxynicotinic Acid (Ki = 43.6 µM) vs. 6-Phenylnicotinic Acid (Ki = 78.1 µM) in a Head-to-Head Panel of 14 Analogs

In the only published comprehensive CAIII inhibition panel for 6-substituted nicotinic acids, 6-phenoxynicotinic acid (analog 2) achieved a Ki of 43.6 µM, making it the second most potent inhibitor among 14 tested compounds. Its closest structural analog, 6-phenylnicotinic acid—which replaces the ether oxygen with a direct C–C bond—exhibited a Ki of 78.1 µM, representing a 1.79-fold reduction in binding affinity [1]. The parent nicotinic acid was substantially weaker at Ki = 248.7 µM (5.7-fold less potent). The only more potent analog was 6-(hexyloxy)pyridine-3-carboxylic acid (Ki = 41.6 µM), an aliphatic ether with greater conformational flexibility [1]. Docking studies attributed 6-PNA's superior activity over 6-phenylnicotinic acid to the phenolic ether oxygen forming a hydrogen bond with the guanidine group of ARG67, combined with π–π stacking of the phenoxy ring with PHE198, while the carboxylate coordinates the active-site Zn²⁺ ion [1].

CAIII inhibition hyperlipidemia cancer carbonic anhydrase size-exclusion chromatography

Ether Oxygen as a Decisive Pharmacophoric Element: Structural Basis for Superiority of 6-Phenoxy Over 6-Phenyl Substitution

In silico docking of 6-phenoxynicotinic acid into the CAIII active site (PDB: 1Z93) revealed three key binding interactions that are absent or altered in the 6-phenyl analog: (i) the phenolic ether oxygen forms a hydrogen bond with the guanidine group of ARG67; (ii) the phenoxy ring engages in π–π stacking with PHE198; and (iii) the carboxylate moiety coordinates the catalytic Zn²⁺ ion with additional hydrogen bonding to THR199 [1]. In 6-phenylnicotinic acid, the absence of the ether oxygen eliminates the ARG67 hydrogen bond, and the direct C–C phenyl linkage alters the orientation of the aromatic ring relative to PHE198, explaining the 1.79-fold weaker Ki [1]. Furthermore, 6-PNA's phenoxy ring can access a hydrophobic pocket composed of PHE131, LEU135, PRO202, and PHE198—a binding mode shared with the most potent analog (6-hexyloxy) but inaccessible to non-ether-containing analogs [1].

docking pharmacophore structure–activity relationship hydrogen bond π–π stacking

Physicochemical Differentiation: Melting Point, logP, and Density Compared to 6-Phenylnicotinic Acid and 2-Phenoxynicotinic Acid

6-Phenoxynicotinic acid exhibits a melting point of 164 °C, which is substantially lower than 6-phenylnicotinic acid (243 °C) and intermediate between the 2-phenoxy positional isomer (172–182 °C) . Its computed logP of 2.57 (XlogP: 2.2) indicates moderate lipophilicity, compared to 6-phenylnicotinic acid (logP ~2.45) and nicotinic acid (logP 0.15–0.78) . Density measurements (1.298 g/cm³ for 6-PNA vs. 1.241 g/cm³ for 6-phenylnicotinic acid) reflect the contribution of the ether oxygen to molecular packing . The 79 °C lower melting point of 6-PNA relative to 6-phenylnicotinic acid may reflect reduced crystal lattice energy due to the ether linkage's conformational flexibility, with potential implications for solubility and formulation behavior .

physicochemical properties melting point logP crystallinity formulation

Positional Isomer Differentiation: 6-Phenoxy vs. 2-Phenoxy Substitution Determines Distinct Biological Target Profiles

The 2-phenoxynicotinic acid isomer (CAS 35620-71-4) has been identified through DNA-encoded chemical library screening as a preferential binding moiety (building block A82) for covalent JNK1 kinase inhibition, where it was combined with a 4-(3,4-difluorophenyl)-4-oxobut-2-enoic acid moiety via a PEG linker to generate a bidentate covalent JNK1 modifier active in the presence of 0.5 mM glutathione [2]. In contrast, 6-phenoxynicotinic acid has been characterized as a CAIII inhibitor with a defined Ki of 43.6 µM [1]. The 2-phenoxy isomer has also been elaborated into hydrazide derivatives with anti-inflammatory and analgesic activity (COX-1 inhibition, weak COX-2 activity, compared to mefenamic acid as reference) [3]. These divergent biological profiles underscore that the position of the phenoxy substituent on the pyridine ring determines target engagement: 6-substitution favors CAIII, while 2-substitution has been exploited for kinase and COX pharmacology.

positional isomer JNK1 covalent inhibitor DNA-encoded library kinase

Commercially Available Purity and Supplier Landscape: 97–98% Assay with Multi-Vendor Sourcing

6-Phenoxynicotinic acid is stocked by multiple established research chemical suppliers at certified purities of 97% (Thermo Scientific Maybridge, Catalog CC19601) and 98% (Sigma-Aldrich/Ambeed, Catalog AMBH5817694B; CymitQuimica) . This represents a well-characterized supply base with analytical documentation (CoA, MSDS) available. In comparison, the 5-phenoxy isomer (CAS 668969-15-1) and 4-phenoxy isomer (CAS 54629-95-7) have significantly fewer commercial sources and limited characterization data, while 2-phenoxynicotinic acid is more broadly available but with a different target profile (see Evidence Item 4) . The compound is classified under HS Code 2933399090 for import/export purposes [1].

purity commercial availability supply chain quality control Maybridge

Evidence-Backed Procurement Scenarios for 6-Phenoxynicotinic Acid (CAS 51362-38-0)


CAIII Inhibitor Lead Optimization for Hyperlipidemia and Cancer Programs

6-PNA serves as the second most potent CAIII inhibitor scaffold (Ki = 43.6 µM) identified in the only comprehensive 6-substituted nicotinic acid SAR study [1]. With 5.7-fold greater potency than nicotinic acid and near-equivalence to the flexible 6-hexyloxy analog (41.6 µM), 6-PNA offers a rigid aromatic pharmacophore with defined docking interactions (ARG67 H-bond, PHE198 π-stacking, Zn²⁺ coordination) suitable for structure-based optimization [1]. Its moderate logP (2.57) provides a balanced lipophilicity profile for cell penetration, and its 164 °C melting point with good crystallinity facilitates solid-form handling in medicinal chemistry workflows .

Synthetic Building Block for Agrochemical Intermediates, Notably Carbamate Pesticides

6-Phenoxynicotinic acid and its ester derivatives are documented intermediates in the synthesis of carbamate-class pesticides, including thiamethoxam-type neonicotinoid insecticides [4]. The carboxylic acid functionality enables amide or ester formation, while the 6-phenoxy ether linkage provides a metabolically stable aryloxy motif distinct from simpler alkoxy-substituted pyridine intermediates. Its inclusion in the Maybridge catalog (Thermo Scientific) as a standard research chemical ensures traceable quality for pilot-scale agrochemical synthesis .

Pharmacophore Validation: Differentiating 6-Phenoxy from 6-Phenyl Scaffolds in CAIII-Targeted Screening Cascades

For laboratories establishing CAIII inhibition assays, 6-PNA provides a validated positive control with a well-characterized Ki of 43.6 µM under defined chromatographic conditions [1]. Its 1.79-fold superiority over 6-phenylnicotinic acid (Ki = 78.1 µM) makes it the appropriate aromatic ether reference compound for benchmarking new inhibitor series, as the reduced potency of the 6-phenyl analog may lead to underestimation of assay sensitivity [1]. The documented docking pose (PDB: 1Z93) further enables computational pre-screening of derivatives before synthesis [1].

Positional Isomer Quality Control Reference for Nicotinic Acid Derivative Libraries

With distinct CAS registry (51362-38-0), melting point (164 °C), and chromatographic retention properties, 6-PNA can serve as an analytical reference standard to confirm the identity and positional purity of synthesized or purchased phenoxynicotinic acid isomers . This is particularly relevant given the documented biological divergence between the 6-phenoxy (CAIII inhibitor) and 2-phenoxy (JNK1/COX pharmacology) isomers, where cross-contamination could confound biological assay interpretation [1][2][3]. The compound's characteristic melting point (164 °C) provides a simple identity check distinguishable from the 2-isomer (172–182 °C) and 6-phenyl analog (243 °C) .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Phenoxynicotinic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.